(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10BrN3.2ClH/c1-4-6(7)5(3-8)9-10(4)2;;/h3,8H2,1-2H3;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Brominated Pyrazoles as Precursors
Brominated pyrazoles have been explored as versatile precursors for synthesizing a range of pyrazole derivatives. For instance, Martins et al. (2013) demonstrated the synthesis of 3-ethoxymethyl, formyl, azidomethyl, triazolyl, and 3-aminomethyl pyrazoles from brominated trihalomethylenones. These compounds were obtained through cyclocondensation reactions, nucleophilic substitution, and reduction conditions, showcasing the adaptability of brominated pyrazoles in chemical synthesis (Martins et al., 2013).
Pharmacological Potential
While direct research on "(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine; dihydrochloride" in pharmacological contexts is limited, derivatives of brominated pyrazoles have been evaluated for their pharmacological effects. Khelili et al. (2012) investigated N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, revealing their myorelaxant activity on rat uterus without marked inhibitory effects on insulin secretion or vascular myogenic activity, indicating the potential selectivity and therapeutic applications of bromine-containing compounds (Khelili et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.2ClH/c1-4-6(7)5(3-8)9-10(4)2;;/h3,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIVVZIUSJXZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CN)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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